2,3,4-Triiodo-5-methylthiophene
CAS No.: 16494-47-6
Cat. No.: VC21003377
Molecular Formula: C5H3I3S
Molecular Weight: 475.86 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16494-47-6 |
---|---|
Molecular Formula | C5H3I3S |
Molecular Weight | 475.86 g/mol |
IUPAC Name | 2,3,4-triiodo-5-methylthiophene |
Standard InChI | InChI=1S/C5H3I3S/c1-2-3(6)4(7)5(8)9-2/h1H3 |
Standard InChI Key | NQBCKNJUFIORRR-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(S1)I)I)I |
Canonical SMILES | CC1=C(C(=C(S1)I)I)I |
Introduction
Basic Chemical Information and Structure
2,3,4-Triiodo-5-methylthiophene is an organoiodine compound with the molecular formula C5H3I3S. The structure features a thiophene ring with three iodine atoms distributed across positions 2, 3, and 4, while position 5 contains a methyl group. This arrangement creates a unique electronic distribution and reactivity profile that distinguishes it from other halogenated thiophene derivatives.
Property | Value |
---|---|
Chemical Name | 2,3,4-Triiodo-5-methylthiophene |
Molecular Formula | C5H3I3S |
CAS Registry Number | 16494-47-6 |
Molecular Weight | 475.86 g/mol |
InChI Key | NQBCKNJUFIORRR-UHFFFAOYSA-N |
SMILES Notation | CC1=C(C(=C(S1)I)I)I |
The compound's structure contains a five-membered thiophene ring with sulfur at position 1, iodine atoms at positions 2, 3, and 4, and a methyl group at position 5 . The presence of three large iodine atoms creates significant steric effects that influence the compound's physical, chemical, and spectroscopic properties.
Physical and Chemical Properties
Physical Properties
2,3,4-Triiodo-5-methylthiophene exhibits physical properties characteristic of halogenated aromatic compounds. The presence of three iodine atoms contributes to its relatively high molecular weight of 475.86 g/mol .
Physical Property | Value |
---|---|
Molecular Weight | 475.86 g/mol |
Physical State | Solid (inferred from similar compounds) |
Color | Typically yellowish to white (inferred from similar thiophene derivatives) |
Boiling Point | Data not available in literature |
Melting Point | Data not available in literature |
Density | Data not available in literature |
Chemical Properties
The chemical properties of 2,3,4-triiodo-5-methylthiophene are primarily influenced by the electron-rich thiophene ring and the electronic effects of the three iodine substituents. The compound likely exhibits properties similar to other tri-halogenated thiophenes, with some variations due to the specific position of substituents.
The electronic properties of this compound are influenced by both the electron-donating effect of the methyl group and the electron-withdrawing nature of the iodine atoms. This creates a unique electronic distribution across the thiophene ring that affects its reactivity patterns in various chemical reactions.
Structural Isomers and Related Compounds
Several structural isomers and related halogenated thiophenes share similarities with 2,3,4-triiodo-5-methylthiophene:
Structural Isomers
2,3,5-Triiodo-4-methylthiophene (CAS: 16488-62-3) is a positional isomer with iodine atoms at positions 2, 3, and 5, while the methyl group is at position 4 . This compound has the same molecular formula (C5H3I3S) and molecular weight (475.86 g/mol) but differs in the arrangement of substituents.
Another notable isomer is 3,4,5-triiodo-2-methylthiophene, which has been characterized through X-ray crystallography and NMR studies. This isomer crystallizes in the P21/c space group with unit cell parameters a = 16.4183(10) Å, b = 4.1971(3) Å, c = 14.3888(9) Å, β = 111.4442(14), Z = 4, and Dcalc = 3.425 g/cm³ .
Bromo Analogues
2,3,4-Tribromo-5-methylthiophene (CAS: 30319-06-3) represents the bromine analogue with a molecular weight of 334.85 g/mol . This compound features the same substitution pattern but with bromine atoms instead of iodine, resulting in different physical and chemical properties while maintaining similar structural characteristics.
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
2,3,4-Triiodo-5-methylthiophene | 16494-47-6 | C5H3I3S | 475.86 |
2,3,5-Triiodo-4-methylthiophene | 16488-62-3 | C5H3I3S | 475.86 |
3,4,5-Triiodo-2-methylthiophene | Not specified in sources | C5H3I3S | 475.86 |
2,3,4-Tribromo-5-methylthiophene | 30319-06-3 | C5H3Br3S | 334.85 |
Synthesis and Preparation Methods
Comparative Iodination Methods
The synthesis of related compounds provides insight into potential methods for preparing 2,3,4-triiodo-5-methylthiophene:
For 2,5-diiodothiophene, a green chemistry approach has been documented using hydrogen peroxide (30%) with molecular iodine in water at 50°C for 24 hours, yielding approximately 90% of the desired product . This method could potentially be adapted for the synthesis of 2,3,4-triiodo-5-methylthiophene by adjusting reaction conditions and stoichiometry.
Research on 3,4,5-triiodo-2-methylthiophene indicates that it can be obtained as a side product during the iodination of 2-methylthiophene using iodine and iodic acid . This suggests that controlling reaction parameters such as reagent ratios, temperature, and reaction time is crucial for obtaining the desired tri-iodinated product with the correct substitution pattern.
Spectroscopic Characterization
Predicted ¹H NMR Features
The ¹H NMR spectrum would likely show:
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A singlet corresponding to the methyl group protons at approximately 2.3-2.5 ppm
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No aromatic proton signals, as positions 2, 3, and 4 are occupied by iodine atoms
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The absence of aromatic proton signals would be a key identifier confirming complete tri-iodination
Predicted ¹³C NMR Features
The ¹³C NMR spectrum would likely display:
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A signal for the methyl carbon at approximately 15-20 ppm
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Four distinct signals for the carbons in the thiophene ring, with those attached to iodine atoms appearing at higher chemical shifts due to the deshielding effect of iodine
For comparison, the related compound 5-methylthiophene-2-thiol shows ¹H NMR signals at 6.46 ppm, 6.76 ppm for aromatic protons, and 2.32 ppm for the methyl group .
Other Spectroscopic Techniques
X-ray crystallography has proven valuable for the structural characterization of triiodothiophene derivatives, as demonstrated with 3,4,5-triiodo-2-methylthiophene . This technique would be particularly useful for confirming the exact positions of the iodine atoms in the 2,3,4-triiodo-5-methylthiophene structure.
Mass spectrometry would be expected to show a molecular ion peak at m/z 476, with a characteristic isotope pattern reflecting the presence of three iodine atoms. Fragmentation patterns would likely include the sequential loss of iodine atoms.
Applications and Research Significance
Chemical Research Applications
Halogenated thiophenes, including 2,3,4-triiodo-5-methylthiophene, serve as valuable intermediates in organic synthesis and materials science. The iodine substituents provide reactive sites for further functionalization through various coupling reactions, such as Suzuki, Sonogashira, or Heck reactions.
The compound may serve as a precursor for synthesizing more complex thiophene-based compounds with applications in materials science, particularly in the development of conductive polymers, organic semiconductors, and functional materials for electronic devices .
Structural and Theoretical Studies
The unique substitution pattern in 2,3,4-triiodo-5-methylthiophene makes it a valuable model compound for studying:
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Electronic effects of multiple halogen substituents on aromatic systems
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Steric influences of bulky substituents on molecular geometry
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Structure-property relationships in halogenated heterocycles
Theoretical studies on compounds like 2,3,4-triiodo-5-methylthiophene contribute to the understanding of substitution effects on the electronic properties of thiophene rings, which is relevant for designing functional materials with specific optoelectronic properties .
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